Kadsurin

概要

準備方法

化学反応の分析

反応の種類

カドスリンは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、化合物を修飾して生物活性を高めたり、さまざまな条件における特性を研究したりするために不可欠です。

一般的な試薬と条件

カドスリンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は、通常、所望の結果を得るために、特定の温度やpHレベルなどの制御された条件下で行われます。

生成される主な生成物

カドスリンの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、カドスリンの酸化は、さまざまな酸化誘導体の生成につながることがあり、それらは異なる生物活性を有する可能性があります .

科学研究への応用

科学的研究の応用

Biological Activities

Kadsurin exhibits a range of biological activities that make it a valuable compound in research:

- Anti-inflammatory Properties : this compound has been shown to inhibit the release of pro-inflammatory cytokines from macrophages, which can be beneficial in treating inflammatory diseases .

- Antioxidant Activity : It effectively reduces lipid peroxidation in biological systems, indicating its potential as an antioxidant agent . This property is particularly relevant in conditions associated with oxidative stress.

- Anticancer Effects : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . Its mechanism involves modulation of various signaling pathways associated with cell survival and proliferation.

- Antiviral Activity : this compound has demonstrated effectiveness against several viruses, including Dengue and Influenza viruses, making it a candidate for antiviral drug development .

Pharmacological Applications

This compound's unique chemical structure allows for various pharmacological applications:

- Drug Development : Due to its diverse biological effects, this compound is being explored as a lead compound for developing new therapeutics targeting inflammation, cancer, and viral infections .

- Metabolomics : this compound is utilized in metabolomics studies to understand metabolic pathways and interactions within biological systems. Its compatibility with high-performance liquid chromatography (HPLC) and mass spectrometry enhances its utility in these studies .

Case Studies

Several studies have documented the applications of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in a rat model of arthritis. The results indicated a marked decrease in cytokine levels after treatment with this compound, suggesting its potential for therapeutic use in inflammatory conditions .

- Antioxidant Study : In vitro experiments showed that this compound effectively inhibited lipid peroxidation induced by iron and ascorbic acid in rat liver homogenates. This study highlights its potential role as a protective agent against oxidative damage .

- Cancer Research : Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This finding supports its investigation as a potential chemotherapeutic agent .

作用機序

類似化合物との比較

カドスリンは、その特定の化学構造と生物活性のために、リグナン類の中でユニークです . 類似の化合物には以下が含まれます。

ヘテロクリチンD: カズラ属から単離された別のリグナンであり、抗炎症作用と抗腫瘍作用で知られています.

インテリオリンC: 抗酸化作用や神経保護作用などの類似の生物活性を持つリグナンです.

ヘテロクリチンG: さまざまな疾患の治療における潜在的な治療用途で知られています.

生物活性

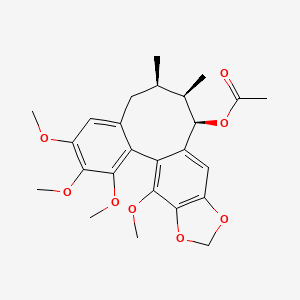

Kadsurin, a dibenzocyclooctadiene lignan derived from various species of the Kadsura genus, particularly Kadsura coccinea, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological effects.

- Molecular Formula : CHO

- Molecular Weight : 458.5 g/mol

- CAS Number : 51670-40-7

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : this compound significantly reduces the release of pro-inflammatory cytokines from macrophages, suggesting its potential as an anti-inflammatory agent .

- Hepatoprotective Properties : Research indicates that this compound protects against liver damage by decreasing lipid peroxidation products in mice, such as thiobarbituric acid reactive substances (TBA-RS) .

- Antioxidant Activity : It has been shown to inhibit oxidative stress markers, contributing to its hepatoprotective effects .

- Anticancer Potential : this compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

- Antiviral Properties : The compound exhibits activity against several viruses, including HIV and influenza virus .

This compound's biological effects can be attributed to its interaction with various cellular pathways:

- Inhibition of Lipid Peroxidation : this compound significantly decreases lipid peroxidation products induced by CCL4 in liver tissues, highlighting its role in protecting cellular integrity .

- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, this compound may help modulate immune responses during inflammation .

- Cell Cycle Regulation : Studies suggest that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- A study on the hepatoprotective effects of this compound involved administering the compound to mice subjected to CCL4-induced liver injury. Results indicated a marked reduction in liver damage markers and improved histological outcomes compared to control groups .

- Another investigation assessed the anti-inflammatory properties of this compound in a model of rheumatoid arthritis. The results demonstrated significant reductions in joint swelling and inflammatory cytokine levels following treatment with this compound .

Data Summary

特性

IUPAC Name |

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O8/c1-12-8-15-9-17(27-4)22(28-5)24(29-6)19(15)20-16(21(13(12)2)33-14(3)26)10-18-23(25(20)30-7)32-11-31-18/h9-10,12-13,21H,8,11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGMSTJBNZWXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51670-40-7 | |

| Record name | Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 8-acetate, (6R,7R,8R,13aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51670-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Kadsurin?

A1: this compound is a dibenzocyclooctadiene lignan, a class of natural products characterized by their unique eight-membered ring structure. Its molecular formula is C24H26O7 and its molecular weight is 426.48 g/mol. [, ] Structural details have been elucidated through X-ray crystallography and NMR spectroscopy, revealing its specific stereochemistry and conformational preferences. [, ]

Q2: Where is this compound naturally found?

A2: this compound is primarily isolated from the stems of Kadsura species, a genus of flowering plants belonging to the Schisandraceae family. [, , ] These plants have a history of use in traditional medicine.

Q3: How does this compound interact with biological targets?

A3: Research indicates that this compound can bind to and inhibit the activity of cytochrome P450 3A (CYP3A), a family of enzymes involved in drug metabolism. [] This interaction has been observed in both rat and human liver microsomes. []

Q4: What is the significance of this compound's interaction with CYP3A?

A4: CYP3A enzymes play a crucial role in the metabolism of many clinically used drugs. Inhibition of these enzymes by compounds like this compound could potentially lead to drug-drug interactions, altering the concentration and effectiveness of co-administered medications. []

Q5: Does this compound exhibit other biological activities?

A5: Yes, in addition to its interaction with CYP3A, this compound has demonstrated anti-lipid peroxidative effects in mice models. [] Pre-treatment with this compound was found to reduce the levels of lipid peroxidation products induced by carbon tetrachloride (CCl4) in the liver. [] This suggests potential antioxidant properties.

Q6: Are there any studies on the structure-activity relationship (SAR) of this compound?

A6: While specific SAR studies focusing solely on this compound modifications are limited, research on related dibenzocyclooctadiene lignans suggests that structural modifications, such as the presence and orientation of substituents on the eight-membered ring, can significantly influence their conformational preferences and potentially their biological activities. []

Q7: What about the stability of this compound?

A7: There's limited information available specifically addressing the stability of this compound under various conditions. Further investigations are needed to determine its stability profile and potential degradation pathways.

Q8: Has the efficacy of this compound been evaluated in in vitro or in vivo models?

A8: While in vivo studies have shown this compound’s protective effect against CCl4-induced lipid peroxidation in mice, [] there is a need for more comprehensive in vitro and in vivo studies to fully characterize its efficacy in different biological contexts and disease models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。